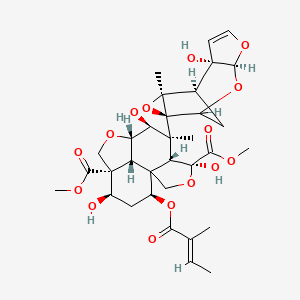
8-Azahypoxanthine
Descripción general
Descripción
8-Azahypoxanthine, also known as 8-Aza-6-hydroxypurine, is a triazolopyrimidine compound with the molecular formula C4H3N5O. It is a nucleobase analogue and a member of triazolopyrimidines.
Aplicaciones Científicas De Investigación
8-Azahypoxanthine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It serves as a nucleobase analogue in studies of nucleic acid interactions and enzyme inhibition.
Mecanismo De Acción
Target of Action
The primary target of 8-Azahypoxanthine is the enzyme hypoxanthine-guanine phosphoribosyl transferase (HGPRT) . This enzyme plays a crucial role in the purine salvage pathway, which is essential for nucleotide synthesis.
Mode of Action
This compound acts as an inhibitor of HGPRT . It interacts with the enzyme, preventing it from performing its normal function in the purine salvage pathway .
Biochemical Pathways
This compound affects the purine salvage pathway , a critical biochemical pathway for nucleotide synthesis . By inhibiting HGPRT, this compound disrupts this pathway, potentially affecting the synthesis of nucleotides and other downstream effects.
Result of Action
The inhibition of HGPRT by this compound can lead to a disruption in the purine salvage pathway, potentially affecting nucleotide synthesis . This disruption could have various molecular and cellular effects, depending on the specific biological context. For instance, it has been suggested that this compound has antitumor activity .
Análisis Bioquímico
Biochemical Properties
8-Azahypoxanthine is involved in biochemical reactions in both fungi and plants . In plants, this compound is converted into a metabolite, 2-aza-8-oxohypoxanthine . The conversion of this compound to 2-aza-8-oxohypoxanthine is catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH), a known purine metabolizing enzyme .
Cellular Effects
A related compound, 2-aza-8-oxohypoxanthine, has been shown to have effects on human epidermal cell proliferation . It significantly increased cell viability at certain concentrations and influenced the gene expression of various proteins involved in skin barrier functioning .
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to 2-aza-8-oxohypoxanthine. This conversion is catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH), a known purine metabolizing enzyme . This enzyme hydroxylates a substrate to produce uric acid and simultaneously transfers electrons to nicotinamide adenine dinucleotide (NAD) in XDH and to oxygen in XOD .
Temporal Effects in Laboratory Settings
It is known that this compound is rapidly metabolized and converted to 2-aza-8-oxohypoxanthine in rice .
Metabolic Pathways
This compound is part of a new purine metabolic pathway . It is converted into 2-aza-8-oxohypoxanthine, a process catalyzed by xanthine oxidase (XOD)/xanthine dehydrogenase (XDH) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 8-Azahypoxanthine can be synthesized through multiple synthetic routes. One common method involves the reaction of 5-amino-1H-imidazole-4-carboxamide hydrochloride with sodium nitrite in water at 0°C. This reaction yields 3,7-dihydro-4H-imidazo[4,5-d][1,2,3]triazin-4-one, which is then further processed to obtain this compound .
Another method involves the use of fine bubble technology for the green synthesis of 2-azahypoxanthine from 2-cyanoacetamide. This process includes oximation, selective reduction, coupling with formamidine acetate, and intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of advanced technologies and optimized reaction conditions ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 8-Azahypoxanthine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-aza-8-oxohypoxanthine.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products:
Oxidation: 2-aza-8-oxohypoxanthine.
Reduction: Various reduced derivatives depending on the specific reaction conditions.
Substitution: Substituted triazolopyrimidines with different functional groups.
Comparación Con Compuestos Similares
2-Azahypoxanthine: Another triazolopyrimidine with similar properties.
2-aza-8-oxohypoxanthine: An oxidized derivative of 8-Azahypoxanthine.
Imidazole-4-carboxamide: A related compound with distinct biological activities.
Uniqueness: this compound is unique due to its specific inhibition of HGPRT and its potential applications in both medicinal and industrial fields. Its ability to act as a nucleobase analogue and its involvement in various biochemical pathways make it a valuable compound for research and development.
Propiedades
IUPAC Name |
2,6-dihydrotriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N5O/c10-4-2-3(5-1-6-4)8-9-7-2/h1H,(H2,5,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEYCNOOAHGFHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NNN=C2C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1062590 | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2683-90-1 | |
| Record name | 3,6-Dihydro-7H-1,2,3-triazolo[4,5-d]pyrimidin-7-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2683-90-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azahypoxanthine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002683901 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Azahypoxanthine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22709 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 3,6-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7H-1,2,3-Triazolo[4,5-d]pyrimidin-7-one, 1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1062590 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















